molecular formula C20H15ClN4O B2686453 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-72-1

2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2686453
CAS No.: 862811-72-1
M. Wt: 362.82
InChI Key: SEPQOASMVVTMHU-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is reasonably fast, very clean, high yielding, and involves a simple workup .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring . This structure has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated using microwave irradiation .

Scientific Research Applications

Biological Activity and Drug Design

Imidazole derivatives are recognized for their antitumor activities. Compounds similar to 2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide have been reviewed for their potential in cancer treatment. These derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing, indicating potential applications in developing new antitumor drugs (Iradyan et al., 2009).

Optoelectronic Material Development

Functionalized quinazolines and pyrimidines, related to the core structure of the subject compound, are explored for their applications in optoelectronic materials. These compounds have been utilized in the development of electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the compound's potential use in material science and engineering (Lipunova et al., 2018).

Antimicrobial and Antifungal Applications

The benzimidazole core, present in this compound, is well-documented for its antimicrobial and antifungal properties. Benzimidazole fungicides are specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This mechanism is crucial for the development of antifungal agents and can be applied to understand the possible antimicrobial applications of the compound (Davidse, 1986).

Chemical Synthesis and Medicinal Chemistry

Research on benzimidazole and its hybrids has shown a broad range of biological activities, making it a significant pharmacophore in medicinal chemistry. These compounds, including analogs similar to the one discussed, serve as a foundation for rational drug design, targeting various diseases and conditions (Akhtar et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is not provided in the search results, imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for research on “2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their potential as antituberculosis agents . Additionally, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, could be another area of focus .

Properties

IUPAC Name

2-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPQOASMVVTMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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